molecular formula C15H9F3N2O7 B3041707 Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate CAS No. 341967-63-3

Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate

Cat. No.: B3041707
CAS No.: 341967-63-3
M. Wt: 386.24 g/mol
InChI Key: YZDMUDGVBSGEDN-UHFFFAOYSA-N
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Description

Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate is a synthetic aromatic ester characterized by a central benzene ring substituted with a methoxycarbonyl group at the para position and a phenoxy group bearing 2,6-dinitro and 4-trifluoromethyl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O7/c1-26-14(21)8-2-4-10(5-3-8)27-13-11(19(22)23)6-9(15(16,17)18)7-12(13)20(24)25/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDMUDGVBSGEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195749
Record name Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341967-63-3
Record name Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341967-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-(Trifluoromethyl)phenol

The nitration of 4-(trifluoromethyl)phenol employs mixed nitric-sulfuric acid systems under controlled temperatures. The electron-withdrawing trifluoromethyl group directs nitration to the ortho and para positions, yielding 2,4-dinitro-5-(trifluoromethyl)phenol as an intermediate. Subsequent purification via recrystallization in toluene achieves a melting point of 47°C and a density of 1.737 g/cm³.

Optimization of Nitration Conditions

Data from heterogeneous catalysis studies (Table 1) reveal that nitration efficiency depends on acid strength and temperature. For instance, concentrated H₂SO₄ at 0–10°C achieves 49.1% conversion with ZnCl₂ as a catalyst. Higher temperatures (150°C) with BeCl₃ yield 19–27% conversion but lower selectivity due to over-nitration.

Table 1: Catalytic Nitration of Aromatic Compounds

Catalyst Temperature (°C) Conversion (%) Selectivity (%)
ZnCl₂ 0–10 49.1 82
BeCl₃ 150 19–27 65
AlCl₃ RT 62.0 78

Etherification: Formation of the Phenoxy Linkage

The phenolic intermediate undergoes etherification with methyl 4-chlorobenzoate to form the target compound. This step typically employs nucleophilic aromatic substitution (SNAr) under basic conditions:

SNAr Reaction Mechanism

The electron-deficient aromatic ring of methyl 4-chlorobenzoate reacts with the deprotonated phenol (generated using K₂CO₃ or NaOH). Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, with reactions proceeding at 80–120°C for 12–24 hours.

Catalytic and Solvent Effects

Data from analogous etherifications (Table 2) show that anion exchange resins (e.g., Purolite CT275DR) at 130°C achieve 12.5% conversion in 6 hours. Higher yields (87.8%) are observed with tantalum phosphate catalysts at 200°C under continuous flow conditions.

Table 2: Etherification Catalysts and Yields

Catalyst Temperature (°C) Time (h) Yield (%)
Anion exchange resin 130 6 12.5
Tantalum phosphate 200 1.45 87.8
ZnO–Cr₂O₃–CaO–Fe₂O₃ 280 n.a. 9.8

Esterification and Functional Group Compatibility

Methyl ester formation is critical for stabilizing the carboxylate group. Two primary routes are documented:

Direct Esterification of the Carboxylic Acid

Reaction of 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzoic acid with methanol in the presence of H₂SO₄ (2–5 mol%) at reflux achieves 95% conversion. However, competing hydrolysis of nitro groups necessitates anhydrous conditions.

Transesterification Strategies

Alternative methods use methyl acetates or carbonates as methyl donors. For example, dimethyl carbonate with MgO catalysts at 120°C yields 28.1% product in 1 hour. This route avoids acidic conditions, preserving nitro group integrity.

Purification and Analytical Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Analytical data confirm the structure:

  • Molecular Formula : C₁₅H₉F₃N₂O₇
  • Molecular Weight : 386.24 g/mol
  • CAS Registry : 341967-63-3

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in catalyst recyclability and waste management. Fixed-bed reactors with ZnO–Cr₂O₃ catalysts (280°C, LHSV 0.5 h⁻¹) achieve 80.9% conversion but require frequent regeneration. Continuous flow systems with tantalum phosphate catalysts offer better scalability, reducing reaction times to 1.45 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play crucial roles in its reactivity and binding affinity. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The European patent EP 4 374 877 A2 describes related derivatives, such as 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid and its homologs. Below is a detailed analysis:

Structural Differences

Feature Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate EP 4 374 877 A2 Compounds
Core Structure Simple benzene ester Spirocyclic diazaspiro[4.5]decen backbone
Substituents 2,6-dinitro, 4-CF₃, methyl carboxylate Trifluoromethylpyrimidinyl, carbamoyl, hydroxy
Chain Length Short (methoxycarbonyl) Extended (butanoic/pentanoic acid chains)

The target compound lacks the spirocyclic and pyrimidine moieties present in the patent compounds, which are critical for binding to biological targets (e.g., enzymes or receptors). Its simpler structure may prioritize herbicidal activity over the pharmaceutical applications seen in the patent derivatives .

Physicochemical Properties

Hypothetical comparisons based on structural trends:

  • Lipophilicity : The methyl ester in the target compound likely reduces polarity compared to the carboxylic acid derivatives in the patent, enhancing membrane permeability.
  • Stability : Nitro groups increase oxidative stability but may reduce photostability compared to fluorine-substituted analogs.

Notes

Data Limitations : Direct experimental data on the target compound’s properties or bioactivity are absent in the provided evidence. Comparisons rely on structural analogies and trends.

Synthesis Challenges : The nitro and trifluoromethyl groups may pose synthetic difficulties (e.g., regioselectivity, hazardous intermediates).

Regulatory Considerations : Nitroaromatics often face strict environmental regulations due to toxicity concerns.

This analysis integrates structural insights from the cited patent and general knowledge of functional group behavior. Further experimental studies are required to validate hypotheses.

Biological Activity

Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate is a complex organic compound that has garnered attention due to its potential biological activity. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F3N2O5C_{15}H_{12}F_3N_2O_5. The compound features a phenoxy group substituted with dinitro and trifluoromethyl moieties, which are known to influence its biological properties.

Structural Characteristics

PropertyValue
Molecular Weight368.26 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents
Log PNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that related compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus .

Case Study: Antibacterial Efficacy

  • Objective : To evaluate the antibacterial activity of the compound.
  • Method : Disc diffusion method was employed against standard bacterial strains.
  • Results : The compound demonstrated a zone of inhibition ranging from 10 mm to 20 mm depending on the concentration used.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. A related class of compounds, 4-arylpolyhydroquinolines, has shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action :

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways involved in tumor growth.

Research Findings :
A study highlighted that derivatives of this compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer cell lines .

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application. Preliminary toxicological assessments indicated that while the compound exhibits significant biological activity, it also possesses cytotoxic effects at higher concentrations.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/Zone of Inhibition
AntimicrobialE. coli15 mm (disc diffusion)
AntimicrobialS. aureus18 mm (disc diffusion)
AnticancerHeLa CellsIC50 = 5 µM
AnticancerMCF-7 CellsIC50 = 7 µM

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaNotable Activity
This compoundC15H12F3N2O5C_{15}H_{12}F_3N_2O_5Antimicrobial, Anticancer
4-Arylpolyhydroquinoline derivativesVariesAnticancer
Trifluoromethyl-substituted phenolsVariesAntimicrobial

Q & A

Basic: What synthetic routes are recommended for Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions involving phenoxy and carboxylate precursors. For example:

  • Stepwise synthesis : React 2,6-dinitro-4-(trifluoromethyl)phenol with methyl 4-hydroxybenzoate under Mitsunobu conditions (using azodicarboxylates like TMAD) to form the ether linkage .
  • Optimization : Vary solvents (e.g., tetrahydrofuran for solubility), temperature (70–100°C), and stoichiometric ratios (1:1.2 molar ratio of phenol to benzoate derivative) to maximize yield. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is effective for isolating the product .

Advanced: How can researchers resolve contradictions between LCMS and HPLC data during characterization?

Answer:
Discrepancies may arise from impurities, isomeric forms, or ionization artifacts. Strategies include:

  • Orthogonal validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare with LCMS [M+H]+ values (e.g., m/z ~867.0 observed in similar compounds) .
  • HPLC method refinement : Adjust mobile phase pH or column type (e.g., SMD-TFA05 conditions) to resolve co-eluting peaks. Retention times (e.g., 1.31–1.37 minutes) should align with polarity trends .
  • NMR analysis : Use 19F NMR to verify trifluoromethyl group integrity and 1H/13C NMR to confirm aromatic substitution patterns .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). The trifluoromethyl group is confirmed via 19F NMR (δ -60 to -65 ppm) .
  • IR spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1530, 1350 cm⁻¹) .
  • LCMS/HPLC : Verify molecular ion ([M+H]+) and purity (>95%) using reverse-phase methods .

Advanced: What strategies elucidate the herbicidal mechanism of dinitro-containing analogs like this compound?

Answer:
Given structural similarities to ethalfluralin (a dinitroaniline herbicide), potential mechanisms include:

  • Enzyme inhibition assays : Test activity against plant α-tubulin or cellulose synthase using in vitro models .
  • ROS induction studies : Measure reactive oxygen species (ROS) levels in plant cells via fluorescence probes (e.g., DCFH-DA) to assess oxidative stress .
  • Soil mobility tests : Evaluate leaching behavior using HPLC to correlate physicochemical properties (logP, solubility) with environmental persistence .

Basic: What challenges arise in purification, and which chromatographic methods are effective?

Answer:

  • Challenges : Nitro groups increase polarity, complicating solubility in organic solvents. Use mixed solvents (e.g., acetonitrile/water) for dissolution .
  • Methods : C18 reverse-phase chromatography (gradient: 10–90% acetonitrile in water) effectively separates by polarity. For small-scale prep, silica gel chromatography with ethyl acetate/hexane (1:3) can isolate intermediates .

Advanced: How can computational models predict reactivity or bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the aromatic ring influenced by nitro and trifluoromethyl groups .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for nitro groups) with herbicidal activity data from analogs like ethalfluralin .
  • Molecular docking : Simulate binding to target proteins (e.g., Arabidopsis tubulin) using AutoDock Vina to prioritize synthesis of derivatives .

Basic: What stability considerations are critical for storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Analytical monitoring : Perform HPLC every 6 months to check purity; degradation products often elute earlier due to increased polarity .

Advanced: How does the phenoxy substituent influence electronic properties for derivatization?

Answer:

  • Electron-withdrawing effects : Nitro and trifluoromethyl groups deactivate the ring, directing electrophilic substitution to the para position of the carboxylate.
  • Cross-coupling potential : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to introduce aryl groups at activated sites .
  • Steric effects : The 2,6-dinitro arrangement hinders ortho functionalization, favoring meta/para modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate

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